REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13]O)=[CH:8][CH:7]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)(Cl)(Cl)Cl>[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][Br:2])=[CH:8][CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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14 g
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Type
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reactant
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Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
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14 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)CCO
|
Name
|
|
Quantity
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80 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
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then cooled in an ice bath
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Type
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DISSOLUTION
|
Details
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has dissolved
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separating funnel
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with dichloromethane (50 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica eluting with 1:1 hexane/dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CCBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |